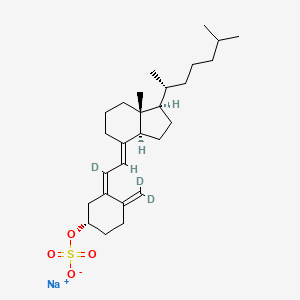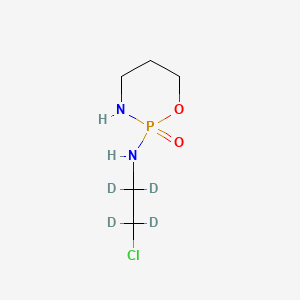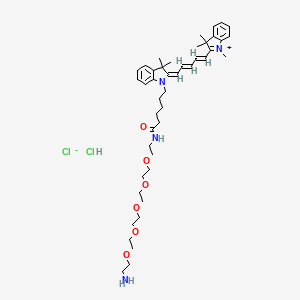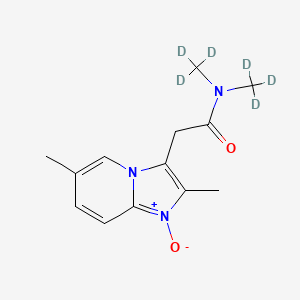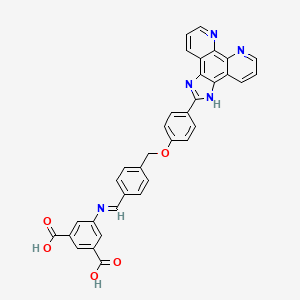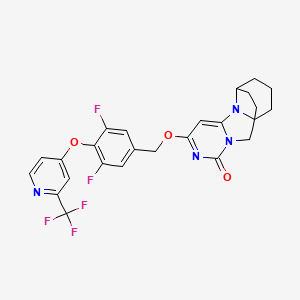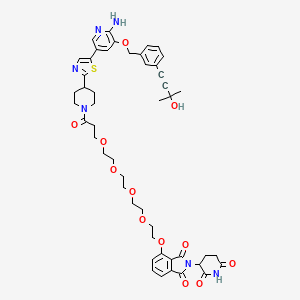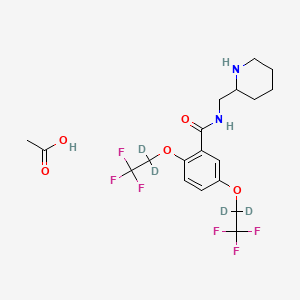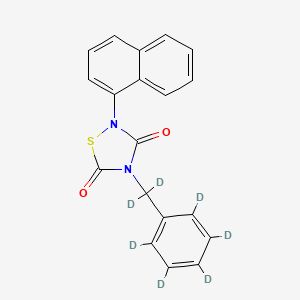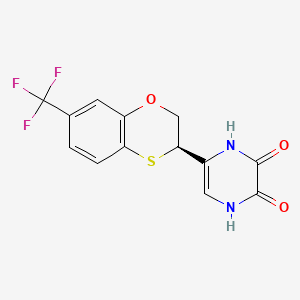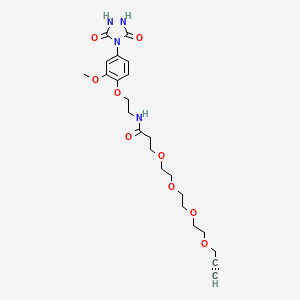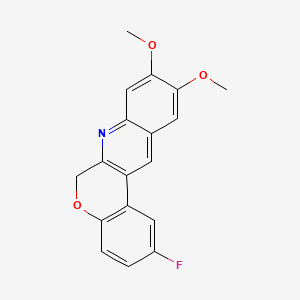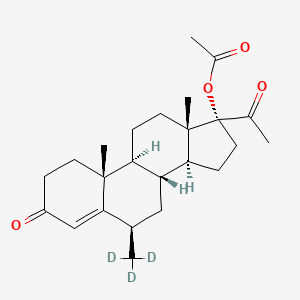
6-Epi-medroxy Progesterone 17-acetate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Epi-medroxy Progesterone 17-acetate-d3 is a synthetic steroidal compound. It is a derivative of medroxyprogesterone acetate, which is a commonly used progestin in hormone therapy and contraceptives. The “6-epi” prefix indicates a specific stereoisomer of the compound, and the “d3” suffix denotes the presence of three deuterium atoms, which are isotopes of hydrogen. This compound is often used in scientific research to study the effects of progestins and their metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Epi-medroxy Progesterone 17-acetate-d3 typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Esterification: Conversion of hydroxyl groups to acetate esters.
Epimerization: Conversion of the stereochemistry at the 6-position to obtain the “epi” configuration.
Deuteration: Introduction of deuterium atoms at specific positions to obtain the “d3” isotopologue.
The reaction conditions for each step vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the steroidal precursor.
Purification: Use of chromatography and recrystallization techniques to purify intermediates and the final product.
Quality Control: Rigorous testing to ensure the purity and isotopic labeling of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Epi-medroxy Progesterone 17-acetate-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride, SOCl2) or alkylating agents (e.g., methyl iodide, CH3I) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 17-position can yield a ketone, while reduction of the same ketone can regenerate the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
6-Epi-medroxy Progesterone 17-acetate-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of progestins.
Biology: Employed in studies of hormone receptor interactions and the effects of progestins on cellular processes.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and contraceptives.
Industry: Used in the development and testing of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of 6-Epi-medroxy Progesterone 17-acetate-d3 involves its interaction with progesterone receptors in target tissues. Upon binding to these receptors, the compound modulates the transcription of specific genes involved in reproductive and metabolic processes. The presence of deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Medroxyprogesterone Acetate: The parent compound, widely used in hormone therapy and contraceptives.
6-Epi-medroxy Progesterone 17-acetate: The non-deuterated version of the compound.
Progesterone: The natural hormone, used as a reference in studies of synthetic progestins.
Uniqueness
6-Epi-medroxy Progesterone 17-acetate-d3 is unique due to its specific stereochemistry and isotopic labeling. The “epi” configuration at the 6-position and the presence of deuterium atoms distinguish it from other similar compounds. These features can influence its biological activity and metabolic pathways, making it a valuable compound for scientific research.
Eigenschaften
Molekularformel |
C24H34O4 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18-,19+,20+,22-,23+,24+/m1/s1/i1D3 |
InChI-Schlüssel |
PSGAAPLEWMOORI-VXCGPOLRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |
Kanonische SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)

